N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-2-methylbenzamide
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Overview
Description
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the imidazo[2,1-b][1,3]thiazole core, along with the fluorophenyl and methylbenzamide groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The specific synthetic route for this compound involves the following steps:
Preparation of 3-chloro-2-methylphenylthiourea: This precursor is synthesized by reacting 3-chloro-2-methylaniline with thiourea.
Reaction with 4-fluorophenacyl bromide: The prepared thiourea is then reacted with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions to yield the target compound.
Chemical Reactions Analysis
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core is known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits antibacterial activity.
6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazol-3-yl-acetic acid: Known for its anticancer properties, particularly against melanoma and non-small-cell lung cancer.
The uniqueness of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide lies in its specific substitution pattern and the combination of the imidazo[2,1-b][1,3]thiazole core with the fluorophenyl and methylbenzamide groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18FN3OS |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18FN3OS/c1-13-4-2-3-5-16(13)19(25)22-12-17-18(14-6-8-15(21)9-7-14)23-20-24(17)10-11-26-20/h2-9H,10-12H2,1H3,(H,22,25) |
InChI Key |
CRECBZWHMFRIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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